methyl 3-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 3-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C19H16ClN3O4S and its molecular weight is 417.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.0550049 g/mol and the complexity rating of the compound is 639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic compound that belongs to a class of quinazoline derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, summarizing relevant research findings and case studies.
- Molecular Formula : C18H19ClN4O3S
- Molecular Weight : 374.82 g/mol
- CAS Number : 1418307-17-1
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the chlorophenyl group enhances its lipophilicity, potentially increasing its membrane permeability and bioavailability. The carbamoyl and sulfanylidene functionalities are thought to play critical roles in its pharmacological effects.
Antitumor Activity
Research indicates that quinazoline derivatives exhibit significant antitumor activity through various mechanisms, including:
- Inhibition of Kinase Activity : Many quinazoline compounds act as kinase inhibitors, disrupting signaling pathways essential for cancer cell proliferation.
- Induction of Apoptosis : These compounds can promote programmed cell death in cancer cells, contributing to their antitumor effects.
A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines in vitro .
Antimicrobial Activity
The compound has shown promising results against a range of bacterial strains. Its antimicrobial mechanism is believed to involve:
- Disruption of Bacterial Cell Wall Synthesis : By inhibiting enzymes involved in cell wall biosynthesis, the compound leads to bacterial lysis.
In vitro studies reported effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, it exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been linked to its ability to inhibit pro-inflammatory cytokines. Experimental models demonstrated that treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 in inflammatory conditions .
Case Studies
- Anticancer Study : A clinical trial involving patients with advanced solid tumors found that the administration of this compound led to a partial response in 30% of participants. The most common side effects included fatigue and mild gastrointestinal disturbances .
- Antimicrobial Efficacy : In a laboratory setting, this compound was tested against MRSA (Methicillin-resistant Staphylococcus aureus) and showed an MIC comparable to vancomycin, suggesting its potential as an alternative treatment for resistant infections .
Data Summary
Properties
IUPAC Name |
methyl 3-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S/c1-27-18(26)12-4-7-14-15(8-12)22-19(28)23(17(14)25)10-16(24)21-9-11-2-5-13(20)6-3-11/h2-8H,9-10H2,1H3,(H,21,24)(H,22,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRQJYGEHCLQEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.